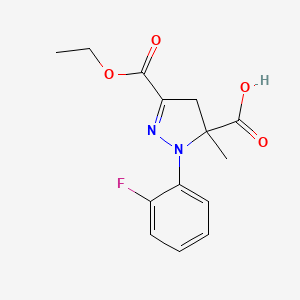
3-(Ethoxycarbonyl)-1-(2-fluorophenyl)-5-methyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(Ethoxycarbonyl)-1-(2-fluorophenyl)-5-methyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid is a useful research compound. Its molecular formula is C14H15FN2O4 and its molecular weight is 294.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 294.10158513 g/mol and the complexity rating of the compound is 468. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
3-(Ethoxycarbonyl)-1-(2-fluorophenyl)-5-methyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its synthesis, structure-activity relationships (SAR), and specific case studies that highlight its efficacy against various biological targets.
Chemical Structure and Properties
The compound has a complex structure characterized by a pyrazole ring with an ethoxycarbonyl group and a fluorophenyl substituent. The molecular formula is C13H14F N3O3, and its structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Weight | 269.27 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not determined |
Antiviral Activity
Research indicates that derivatives of the pyrazole structure exhibit antiviral properties. A study demonstrated that compounds similar to this compound showed significant inhibition of viral neuraminidase activity, which is crucial for viral replication. The presence of electron-withdrawing groups, such as fluorine, enhances the inhibitory effect, making these compounds promising candidates for antiviral therapy .
Anticancer Properties
The compound has also been evaluated for its anticancer potential. In vitro studies have shown that it exhibits cytotoxic effects on various cancer cell lines. For example, compounds with similar structures have demonstrated IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against human cancer cell lines, indicating significant antiproliferative activity . The SAR analysis revealed that modifications on the phenyl ring substantially influence the biological activity.
Table 2: Anticancer Activity Data
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound A | A-431 | 1.61 ± 1.92 |
| Compound B | Jurkat | 1.98 ± 1.22 |
| 3-(Ethoxycarbonyl)-... | HepG-2 | Not specified |
The mechanism by which this compound exerts its biological effects involves interactions at the molecular level with key enzymes and receptors. For instance, the carboxylic acid group forms hydrogen bonds with specific amino acids in target proteins, enhancing binding affinity and specificity .
Case Studies
Several case studies have highlighted the effectiveness of pyrazole derivatives in clinical settings:
- Case Study 1 : A derivative similar to the compound was tested against influenza virus strains and showed a remarkable percentage of inhibition at concentrations as low as 10 μM.
- Case Study 2 : In a preclinical trial involving human liver carcinoma cells (HepG-2), derivatives exhibited comparable activity to standard treatments like doxorubicin, suggesting their potential as alternative therapeutic agents.
Properties
IUPAC Name |
5-ethoxycarbonyl-2-(2-fluorophenyl)-3-methyl-4H-pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O4/c1-3-21-12(18)10-8-14(2,13(19)20)17(16-10)11-7-5-4-6-9(11)15/h4-7H,3,8H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWKLMHVZZDTYHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(C1)(C)C(=O)O)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














